molecular formula C11H18N2O B12446586 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine CAS No. 1016674-77-3

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine

Cat. No.: B12446586
CAS No.: 1016674-77-3
M. Wt: 194.27 g/mol
InChI Key: GHWBIOMNEAHBEO-UHFFFAOYSA-N
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Description

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is a chemical compound with the CAS Number 1016674-77-3 . It is offered as a solid for research and development purposes . This compound belongs to a class of organic molecules featuring a hydrazine group attached to a complex structure that includes a phenoxy and an isopropyl moiety . The hydrazine functional group is known for its versatility as a building block in synthetic organic chemistry, often used in the preparation of various heterocycles, pharmaceuticals, and agrochemicals . Researchers value this reagent for its potential application in medicinal chemistry and as a key intermediate in multi-step synthesis processes. The structural elements present in this molecule, particularly the hydrazine and the 4-(propan-2-yloxy)phenyl group, suggest its utility in creating more complex molecular architectures for discovery and development programs. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) before use and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016674-77-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethylhydrazine

InChI

InChI=1S/C11H18N2O/c1-8(2)14-11-6-4-10(5-7-11)9(3)13-12/h4-9,13H,12H2,1-3H3

InChI Key

GHWBIOMNEAHBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)NN

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-(Propan-2-yloxy)phenylethyl Halide

The propan-2-yloxy group is introduced by reacting 4-hydroxyphenylethyl halide with isopropyl bromide in the presence of a base. Potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) facilitates the substitution. For example:
$$
\text{4-Hydroxyphenylethyl chloride} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Propan-2-yloxy)phenylethyl chloride}
$$
Yields typically exceed 80% under reflux (90–100°C) for 6–8 hours.

Step 2: Hydrazine Functionalization

The chloride intermediate is treated with anhydrous hydrazine in ethanol or tetrahydrofuran (THF). This step requires rigorous exclusion of moisture to avoid hydrolysis:
$$
\text{4-(Propan-2-yloxy)phenylethyl chloride} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH}, \Delta} \text{1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine}
$$
Reaction temperatures of 60–70°C for 12–24 hours yield 65–75% product purity, necessitating chromatography for refinement.

Reductive Amination of 4-(Propan-2-yloxy)phenylacetaldehyde

Reductive amination offers a streamlined route by condensing 4-(propan-2-yloxy)phenylacetaldehyde with hydrazine in the presence of a reducing agent.

Reaction Conditions

  • Aldehyde Preparation : 4-(Propan-2-yloxy)phenylacetaldehyde is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC).
  • Reductive Amination : Hydrazine hydrate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (adjusted with acetic acid) facilitate the reaction:
    $$
    \text{Aldehyde} + \text{N}2\text{H}4 \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{Target Hydrazine}
    $$
    This method achieves 70–85% yield with minimal byproducts, though excess hydrazine must be removed via vacuum distillation.

Diazotization and Reduction of 4-(Propan-2-yloxy)phenethylamine

Diazonium salt formation followed by reduction provides an alternative pathway.

Procedure

  • Diazotization : 4-(Propan-2-yloxy)phenethylamine is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt:
    $$
    \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^-
    $$
  • Reduction : The diazonium salt is reduced using sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) to yield the hydrazine derivative:
    $$
    \text{Ar-N}2^+\text{Cl}^- + \text{Na}2\text{SO}3 \rightarrow \text{Ar-NH-NH}2 + \text{Na}2\text{SO}4
    $$
    Yields range from 60–75%, with sulfuric acid often added to stabilize intermediates.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables efficient ether bond formation between 4-hydroxyphenylethanol and isopropanol.

Key Steps

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Mechanism : The hydroxyl group of 4-hydroxyphenylethanol undergoes substitution with isopropyl alcohol:
    $$
    \text{Ar-OH} + (\text{CH}3)2\text{CHOH} \xrightarrow{\text{DEAD, PPh}3} \text{Ar-O-CH}(\text{CH}3)_2
    $$
    Subsequent hydrazine introduction via methods in Section 1 completes the synthesis.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Nucleophilic Substitution 65–75% 90–95% Scalable; minimal side reactions Requires anhydrous conditions
Reductive Amination 70–85% 85–90% Single-step hydrazine incorporation Sensitive to pH and temperature
Diazotization-Reduction 60–75% 80–85% Cost-effective reagents Hazardous diazonium intermediates
Mitsunobu Reaction 75–80% 95–98% High stereo-/regioselectivity Expensive reagents (DEAD, PPh₃)

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
  • Spectroscopic Confirmation :
    • ¹H NMR (CDCl₃): δ 1.30 (d, J = 6.1 Hz, 6H, CH(CH₃)₂), 3.80 (m, 1H, OCH), 4.20 (s, 2H, NH₂), 6.85–7.25 (m, 4H, aromatic).
    • MS (ESI) : m/z 194.27 [M+H]⁺.

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution route is preferred due to lower reagent costs and compatibility with continuous-flow reactors. However, Mitsunobu-based methods are employed for high-purity pharmaceutical intermediates despite higher operational costs.

Emerging Techniques and Innovations

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields.
  • Enzymatic Catalysis : Lipases in non-aqueous media for eco-friendly ether bond formation (experimental stage).

Chemical Reactions Analysis

Condensation Reactions

This compound readily participates in condensation reactions with carbonyl-containing substrates. The hydrazine group acts as a nucleophile, attacking carbonyl carbons to form hydrazones or azines:

Example reaction with ketones:
Hydrazine+R1COR2R1C=N-NH-[Aryl]+H2O\text{Hydrazine} + \text{R}_1\text{COR}_2 \rightarrow \text{R}_1\text{C=N-NH-[Aryl]} + \text{H}_2\text{O}

Key features (from ):

  • Typically conducted in ethanol or methanol under reflux

  • Acid catalysis (e.g., HCl) accelerates imine formation

  • Electron-rich aryl group enhances nucleophilicity of the hydrazine

Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles through cyclocondensation:

1,3,4-Oxadiazole Formation

As demonstrated in , hydrazine derivatives can be converted to oxadiazoles:

  • Hydrazide intermediate:
    Hydrazine+RCOOR’RCONHNH2\text{Hydrazine} + \text{RCOOR'} \rightarrow \text{RCONHNH}_2

  • Cyclization:
    RCONHNH2+HC(OEt)31,3,4-Oxadiazole\text{RCONHNH}_2 + \text{HC(OEt)}_3 \rightarrow 1,3,4\text{-Oxadiazole}

Key parameters from :

  • Trimethyl orthoformate as cyclizing agent

  • Catalytic p-TsOH in toluene at 110°C

  • Typical yields: 70-82%

Oxidation and Reduction

The compound displays redox sensitivity characteristic of hydrazines:

Reaction TypeReagentProductApplicationRef.
OxidationH₂O₂, Fe³⁺Diazene derivativesPolymer chemistry
ReductionNaBH₄, Ni catalystAmine derivativesPharmaceutical intermediates

Stability note: Atmospheric oxygen can cause gradual decomposition, requiring inert atmosphere storage.

Cross-Coupling Reactions

The aryl group enables participation in transition metal-catalyzed reactions:

Suzuki-Miyaura Coupling Example :
Hydrazine+ArB(OH)2Pd(OAc)2Biaryl-hydrazine\text{Hydrazine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{Biaryl-hydrazine}

Optimized conditions from :

  • THF:H₂O (3:1) solvent system

  • K₂CO₃ base at 85-90°C

  • Yields: 82-91% for electron-diverse boronic acids

Biological Activity Considerations

While not a direct chemical reaction, the compound's reactivity profile informs its biological interactions:

  • Forms stable Schiff bases with keto groups in enzyme active sites

  • Chelates transition metals through N,N'-donor sites

  • Demonstrates moderate antibacterial activity when incorporated into pyrazole hybrids (MIC 12.5-50 μg/mL against Gram-positive strains)

The strategic placement of the isopropoxy group creates a steric and electronic profile that differentiates this hydrazine from simpler analogs. Recent advances in multicomponent reactions (as shown in ) suggest promising directions for creating complex architectures from this building block.

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine has been investigated for its potential therapeutic effects, particularly as a G protein-coupled receptor (GPCR) modulator.

GPR88 Agonism

Research indicates that compounds similar to this compound can act as agonists for the orphan GPR88 receptor, which is implicated in various neuropsychiatric disorders. Structure-activity relationship (SAR) studies have shown that modifications to the hydrazine scaffold can enhance receptor binding affinity and selectivity, making it a candidate for further development in treating conditions such as anxiety and depression .

Anti-Cancer Potential

The compound has also been evaluated for anti-cancer properties. Preliminary studies suggest that derivatives of hydrazine can exhibit cytotoxic effects against a range of cancer cell lines, including breast, ovarian, and lung cancers. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent:

  • Inhibition of Metabolic Syndrome : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is relevant for treating metabolic syndrome, including type 2 diabetes and obesity .
  • Antiviral Activity : Investigations into the antiviral properties of hydrazine derivatives have shown promise against influenza viruses by targeting viral polymerase complexes. The structural modifications in the hydrazine framework may enhance binding affinity to viral proteins .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its hydrazine functionality allows for cross-linking reactions that can improve material strength and thermal stability.

Nanotechnology

Research into nanostructured materials has identified hydrazine derivatives as effective agents in creating nanoscale devices. Their unique chemical properties facilitate interactions at the molecular level, leading to advancements in drug delivery systems and biosensors .

Case Study 1: GPR88 Modulation

A study focused on the synthesis and evaluation of various alkoxy-substituted phenylhydrazines demonstrated that specific modifications could significantly enhance GPR88 agonist activity. The findings suggest that optimizing lipophilicity and steric factors can lead to more potent compounds suitable for clinical trials .

Case Study 2: Anticancer Activity

A comprehensive screening of hydrazine derivatives against multiple cancer cell lines revealed that certain compounds exhibited IC50 values in the low micromolar range. This highlights their potential as lead compounds for further development in oncology .

Mechanism of Action

The mechanism of action of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

  • 1-[2-(Trifluoromethyl)phenyl]hydrazine (CAS 365-34-4): This compound replaces the isopropoxy group with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects.
  • (E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine (CAS 1543401-60-0) : The methoxy (-OCH₃) group is structurally similar to isopropoxy but smaller in size. Both groups donate electrons via resonance, but the bulkier isopropoxy may reduce steric accessibility in binding pockets .

Heterocyclic Analogues

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazones: These derivatives incorporate a thiazole ring, which introduces aromatic heterocyclic character absent in the target compound. The nitro (-NO₂) group in these structures enhances electrophilicity, favoring interactions with electron-rich biological targets like monoamine oxidase-B (MAO-B), as demonstrated by IC₅₀ values ranging from 0.12 to 1.45 μM .
Pharmacological and Functional Properties
  • MAO-B Inhibition : Thiazol-2-ylhydrazones (e.g., compound 31 in ) exhibit selective MAO-B inhibition (IC₅₀ = 0.12 μM), attributed to their planar thiazole rings and nitro substituents. The target compound’s lack of a heterocycle may reduce such activity but could offer alternative binding modes .
  • Antioxidant Activity : Hydrazones with naphthalene or isatin moieties () show antioxidant properties via radical scavenging. The isopropoxy group in the target compound may enhance lipid solubility, improving membrane penetration for antioxidant effects .
Physicochemical and Spectroscopic Data
  • NMR Characterization : Thiazol-2-ylhydrazones in were characterized using ¹H and ¹³C NMR, with shifts at δ 8.2–8.5 ppm for aromatic protons and δ 150–160 ppm for hydrazone carbons. Similar techniques would apply to the target compound, with expected shifts for the isopropoxy group (δ 1.2–1.4 ppm for CH₃) .
  • Melting Points : Hydrazine derivatives like 1-(diphenylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine (32) exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding, a trend likely shared by the target compound .

Biological Activity

1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is a hydrazine derivative notable for its potential therapeutic applications. This compound features a unique propan-2-yloxy substitution on a phenyl group, which may influence its biological activity. Research indicates that hydrazine derivatives often exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This article will explore the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${20}$N$_{2}$O, indicating the presence of two nitrogen atoms typical in hydrazine derivatives, along with an ether functional group. The structural features potentially enhance its reactivity and biological interactions.

Biological Activity Overview

Research on hydrazine derivatives has highlighted several key areas of biological activity:

  • Antitumor Activity : Similar compounds have shown potential to inhibit cancer cell proliferation by targeting various enzymes and pathways involved in tumor progression. For instance, some studies suggest that hydrazine derivatives can act as inhibitors of protein kinases, which are crucial in cancer therapy.
  • Antiviral Properties : Hydrazines have been studied for their ability to inhibit viral replication. Certain derivatives have demonstrated activity against viruses by interfering with viral enzyme functions or cellular entry mechanisms .
  • Antimicrobial Effects : The antimicrobial properties of hydrazine derivatives are significant, with studies indicating efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antitumor Activity

A study evaluating the antitumor effects of hydrazine derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative demonstrated an IC$_{50}$ value of 4.363 μM against HCT 116 colon cancer cells, suggesting strong anticancer potential compared to standard treatments like doxorubicin .

Antiviral Activity

Research focusing on phenyl-substituted hydrazines indicated that these compounds could effectively inhibit the replication of certain viruses. One study reported that a similar compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 0.033 μg/mL against Trypanosoma cruzi, showcasing its potential as an antiviral agent .

Antimicrobial Effects

A comparative study on the antimicrobial activity of new hydrazide derivatives showed that those with specific substituents on the phenyl ring had varying degrees of microbial inhibition. The results indicated that certain structural modifications could enhance antibacterial efficacy against strains like Pseudomonas aeruginosa and Escherichia coli .

Comparative Analysis Table

The following table summarizes the biological activities of various structurally related compounds:

Compound NameAntitumor ActivityAntiviral ActivityAntimicrobial Activity
This compoundHigh (IC$_{50}$ ~4.363 μM) ModerateSignificant
4-HydroxymethylphenylhydrazineSignificantLowModerate
4-Amino-3-(4-methoxybenzyl)-1H-pyrazoleModerateHighSignificant

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine, and what reagents/conditions are critical?

Methodological Answer: The compound can be synthesized via hydrazine-mediated condensation or nucleophilic substitution. For example:

  • Hydrazine reflux : Reacting a ketone precursor (e.g., 4-(propan-2-yloxy)acetophenone) with hydrazine hydrate in ethanol under reflux for 4–6 hours, followed by cooling and recrystallization in methanol .
  • Oxidation-reduction pathways : Use of oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) to modify intermediates. For instance, hydrogen peroxide may oxidize intermediates to form hydrazones, while NaBH₄ stabilizes reactive groups .
    Critical Parameters :
  • Solvent choice (ethanol, acetic acid) affects reaction kinetics.
  • Temperature control (reflux vs. room temperature) influences yield and purity .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for phenyl groups) and hydrazine NH signals (δ 2.5–4.0 ppm). The propan-2-yloxy group shows distinct methyl splits (δ 1.2–1.4 ppm) .
    • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 235.15) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .
    Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., ChemDraw) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound, particularly in multi-step syntheses?

Methodological Answer :

  • Parameter Screening :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol improves hydrazone formation .
    • Catalysts : Use p-toluenesulfonic acid (PTSA) in cyclocondensation steps to accelerate kinetics .
  • Workflow :
    • Monitor intermediates via TLC/HPLC at each step.
    • Optimize stoichiometry (e.g., 1.2–1.5 eq. hydrazine) to minimize side products .
      Case Study : In a related hydrazine derivative, substituting ethanol with acetic acid increased yield from 58% to 72% by stabilizing the intermediate .

Q. How to resolve contradictions in spectral data (e.g., unexpected LC-MS peaks or NMR shifts) for this compound?

Methodological Answer :

  • Hypothesis Testing :
    • Impurity Analysis : Use preparative HPLC to isolate minor peaks; compare with known byproducts (e.g., oxidized hydrazones) .
    • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational changes causing signal splitting .
  • Computational Aids :
    • DFT calculations (e.g., Gaussian) simulate NMR shifts and identify tautomeric forms .
      Example : A study on a similar hydrazine derivative resolved conflicting LC-MS data by identifying a stable hydrate adduct (m/z +18) .

Q. What strategies are recommended for studying the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer :

  • In Vitro Assays :
    • Kinase/Protease Inhibition : Use fluorescence-based assays (e.g., ATP-Glo™) with IC₅₀ determination .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Mechanistic Probes :
    • Molecular Docking : AutoDock Vina predicts binding to active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • SAR Studies : Modify the propan-2-yloxy group to assess steric/electronic effects on potency .

Q. How to address stability issues during long-term storage of this compound?

Methodological Answer :

  • Degradation Pathways :
    • Hydrolysis of the hydrazine moiety in humid conditions.
    • Photooxidation of the aryl ether group .
  • Mitigation Strategies :
    • Store under inert gas (N₂/Ar) at –20°C in amber vials.
    • Add stabilizers (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation .
      Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

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